molecular formula C13H13BrN2O B5820883 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol

2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol

Cat. No. B5820883
M. Wt: 293.16 g/mol
InChI Key: DZHIWQJEPAKXTF-UHFFFAOYSA-N
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Description

2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol, also known as BAM, is a chemical compound that has gained significant attention in the scientific community due to its potential uses in various fields. BAM is a phenol derivative that has a pyridine ring attached to it, and it has been synthesized using different methods.

Scientific Research Applications

2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol has been studied for its potential uses in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol has been evaluated for its anticancer, antibacterial, and antifungal activities. In materials science, 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol has been investigated for its potential uses in the synthesis of metal-organic frameworks and luminescent materials. In environmental science, 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol has been studied for its ability to adsorb heavy metals from aqueous solutions.

Mechanism of Action

The mechanism of action of 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various biological processes. For example, 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol has been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the synthesis of melanin. 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol has been shown to have various biochemical and physiological effects. For example, 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol has been shown to decrease the production of reactive oxygen species, which are molecules that can cause cellular damage. 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol has also been shown to inhibit the expression of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. Additionally, 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol has been shown to decrease the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol also has some limitations, including its relatively low yield, which can make it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are several future directions for the study of 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol. One direction is to further investigate its potential uses in medicinal chemistry, particularly for the treatment of cancer and bacterial infections. Another direction is to explore its potential uses in materials science, including the synthesis of new luminescent materials and metal-organic frameworks. Additionally, future studies could focus on the environmental applications of 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol, including its ability to adsorb heavy metals from aqueous solutions.
Conclusion:
In conclusion, 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol is a chemical compound that has gained significant attention in the scientific community due to its potential uses in various fields. 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol has been synthesized using different methods, and it has been studied for its potential uses in medicinal chemistry, materials science, and environmental science. The mechanism of action of 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various biological processes. 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol has several advantages for lab experiments, including its high purity and solubility, but it also has some limitations, including its relatively low yield. There are several future directions for the study of 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol, including further investigation of its potential uses in medicinal chemistry, materials science, and environmental science.

Synthesis Methods

2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol can be synthesized using different methods, including the reaction of 2-bromo-4-methylphenol with 2-pyridylamine in the presence of a base, or the reaction of 2-hydroxy-4-methylphenyl pyridin-2-ylmethanone with sodium borohydride. The yield of 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol varies depending on the method used. For example, the reaction of 2-bromo-4-methylphenol with 2-pyridylamine yields 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol in 70-80% yield, while the reaction of 2-hydroxy-4-methylphenyl pyridin-2-ylmethanone with sodium borohydride yields 2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol in 80-90% yield.

properties

IUPAC Name

2-[[(5-bromopyridin-2-yl)amino]methyl]-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-9-2-4-12(17)10(6-9)7-15-13-5-3-11(14)8-16-13/h2-6,8,17H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHIWQJEPAKXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CNC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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